

Application Note: Analysis of Cumyl-THPINACA by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest					
Compound Name:	Cumyl-thpinaca				
Cat. No.:	B571559	Get Quote			

Abstract

This application note provides a detailed protocol for the identification and quantification of **Cumyl-THPINACA**, a potent synthetic cannabinoid, in seized materials using gas chromatography-mass spectrometry (GC-MS). The described methodology is intended for researchers, scientists, and drug development professionals. The protocol outlines sample preparation, instrument parameters, and data analysis. While a specific validated method for **Cumyl-THPINACA** is not widely published, this protocol has been adapted from validated methods for structurally similar synthetic cannabinoids and provides a strong starting point for method development and validation in a forensic or research laboratory setting.

Introduction

Cumyl-THPINACA (1-(oxan-4-ylmethyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide) is an indazole-3-carboxamide based synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptors CB1 and CB2. As a member of the ever-growing class of new psychoactive substances (NPS), robust and reliable analytical methods are crucial for its identification and quantification in seized materials. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of synthetic cannabinoids due to its sensitivity, selectivity, and the availability of extensive mass spectral libraries.[1] This application note details an experimental protocol for the analysis of Cumyl-THPINACA by GC-



MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation (Adapted from methods for related synthetic cannabinoids)

This protocol describes a solid-phase extraction (SPE) method for the extraction of **Cumyl-THPINACA** from a sample matrix, such as herbal blends.

Materials:

- Cumyl-THPINACA reference standard
- Methanol (HPLC grade)
- Sodium acetate buffer (100 mM, pH 5)
- SPE cartridges (e.g., C18)
- Nitrogen evaporator
- Vortex mixer
- Centrifuge

Procedure:

- Sample Homogenization: Homogenize the seized material to ensure a representative sample.
- Extraction:
 - To 100 mg of the homogenized sample, add 5 mL of methanol.
 - Vortex for 2 minutes.
 - Sonicate for 10 minutes.



- Centrifuge at 3000 rpm for 10 minutes.
- Collect the supernatant.
- Solid-Phase Extraction (SPE):
 - o Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
 - Load the methanolic extract onto the SPE cartridge.
 - Wash the cartridge with 3 mL of a 40:60 methanol:water solution.
 - Dry the cartridge under vacuum for 5 minutes.
 - Elute the analyte with 3 mL of methanol.
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μL of methanol for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point and should be optimized for the specific instrument used. These are based on typical methods for synthetic cannabinoid analysis.



Parameter	Setting	
Gas Chromatograph		
Column	30 m x 0.25 mm ID, 0.25 μ m film thickness (e.g., HP-5MS or equivalent)	
Carrier Gas	Helium, constant flow at 1.0 mL/min	
Inlet Temperature	280°C	
Injection Volume	1 μL	
Injection Mode	Splitless	
Oven Program	Initial temperature 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 10 min	
Mass Spectrometer		
Ionization Mode	Electron Ionization (EI) at 70 eV	
Source Temperature	230°C	
Quadrupole Temperature	150°C	
Transfer Line Temp.	280°C	
Scan Range	40-550 amu	
Solvent Delay	3 minutes	

Data Presentation Quantitative Data

The following table summarizes expected quantitative data for the analysis of **Cumyl-THPINACA** and a closely related compound, 5F-CUMYL-PICA, for comparative purposes. The data for **Cumyl-THPINACA** should be determined during in-house validation.



Analyte	Expected Retention Time (min)	Key Diagnostic Ions (m/z)	Limit of Detection (LOD) (ng/mL)	Limit of Quantification (LOQ) (ng/mL)
Cumyl- THPINACA	To be determined	377 (M+), 260, 243, 119[2]	To be determined	To be determined
5F-CUMYL-PICA	9.796[3]	367 (M+), 249, 206, 119[3]	0.1[3]	0.5[3]

Note: The retention time and limits of detection/quantification for **Cumyl-THPINACA** are not available in the reviewed literature and must be established through experimental validation.

Mass Spectrum and Fragmentation

The electron ionization mass spectrum of **Cumyl-THPINACA** is expected to show a molecular ion peak at m/z 377. Key fragment ions can be used for identification. The fragmentation of **Cumyl-THPINACA** results in three diagnostic fragments at m/z 119.0855, representing the cumyl-moiety, m/z 260.1394, referring to the unaltered 1-(tetrahydropyranyl-4-methyl)-indazole-3-carboxamide structure, and m/z 243.1128, representing the 1-(tetrahydropyranyl-4-methyl)-indazole-3-acylium-ion.[2]

Mandatory Visualization Experimental Workflow

The following diagram illustrates the experimental workflow for the GC-MS analysis of **Cumyl-THPINACA**.

Caption: Experimental workflow for GC-MS analysis of **Cumyl-THPINACA**.

Conclusion

This application note provides a comprehensive, albeit introductory, protocol for the GC-MS analysis of **Cumyl-THPINACA**. The outlined sample preparation and instrumental parameters, adapted from methods for structurally related synthetic cannabinoids, offer a solid foundation for laboratories to develop and validate their own quantitative methods for this compound. The successful application of this method will aid in the identification and control of this potent new



psychoactive substance. It is imperative that any laboratory implementing this protocol performs a full in-house validation to ensure the accuracy and reliability of their results.

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